Naamidine A

EGFR selectivity mitogenesis inhibition NIH3T3 cells

Research EGFR signaling without confounding classical inhibition. Naamidine A is a 2-aminoimidazole marine alkaloid that uniquely antagonizes EGFR-dependent proliferation while stimulating ERK1/2 phosphotransferase-enabling dissection of paradoxical MAPK activation. Key differentiation: - 21-fold selectivity for EGF over insulin-mediated mitogenesis - ≥85% tumor growth inhibition in A431 xenograft at 25 mg/kg (MTD) - Scalable total synthesis with established SAR for analog generation - Distinct EGFR profile versus Naamidine J (PD-L1 modulator) for comparative studies Ideal for mechanistic studies in EGFR-overexpressing cancer models.

Molecular Formula C23H23N5O4
Molecular Weight 433.5 g/mol
CAS No. 110189-06-5
Cat. No. B017167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaamidine A
CAS110189-06-5
Synonymsnaamidine A
Molecular FormulaC23H23N5O4
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O
InChIInChI=1S/C23H23N5O4/c1-27-19(13-15-4-8-16(29)9-5-15)18(12-14-6-10-17(32-3)11-7-14)24-22(27)25-20-21(30)28(2)23(31)26-20/h4-11,29H,12-13H2,1-3H3,(H,24,25,26,31)
InChIKeyREQFUGYVPAQCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naamidine A – EGFR Antagonist Overview


Naamidine A is a 2-aminoimidazole marine alkaloid isolated from Leucetta sponges, recognized for its selective antagonism of epidermal growth factor receptor (EGFR)-dependent cellular proliferation [1]. The compound possesses a tetrasubstituted 2-aminoimidazole core linked to a dehydrohydantoin moiety, representing a distinct chemotype among EGFR pathway modulators [2]. Naamidine A has been characterized as an in vivo active antitumor agent with a unique mechanism that diverges from classical ATP-competitive EGFR tyrosine kinase inhibitors [3].

1 EGFR pathway antagonist – targets EGF-mediated proliferation via non-classical signaling
2 ERK1/2 activation mechanism – stimulates rather than inhibits phosphotransferase activity
3 Synthetic supply available – two published scalable total syntheses enable reliable procurement
4 Marine alkaloid chemotype – distinct 2-aminoimidazole scaffold for pathway studies

Why Naamidine A Is Irreplaceable


Naamidine A exhibits a non-classical antagonism of EGFR signaling that is functionally distinct from both ATP-competitive tyrosine kinase inhibitors and monoclonal antibodies. It does not inhibit EGF binding to the receptor nor does it suppress the catalytic activity of downstream tyrosine kinases such as c-src [1]. Instead, Naamidine A uniquely stimulates sustained phosphotransferase activity of ERK1/2, a property not shared by structurally related 2-aminoimidazole alkaloids (e.g., naamine D, kealiinine B, isonaamine C) or synthetic EGFR inhibitors [2]. Furthermore, the compound's 21-fold selectivity for EGF-mediated over insulin-mediated mitogenesis is a quantifiable differentiation that would be lost if substituted with promiscuous or less selective analogs [3]. The evidence presented below demonstrates that Naamidine A occupies a singular position in the EGFR antagonist landscape, justifying its specific procurement for targeted mechanistic studies.

ATP-competitive EGFR inhibitors

Mechanism mismatch: Naamidine A does not compete at the ATP-binding site and may shift pathway-response interpretation when substituted.

Naamidine J

Target pathway differs: Naamidine J modulates PD-L1 expression, not EGFR signaling; substitution would misdirect target-engagement studies.

Naamine D / kealiinine B

ERK1/2 activation absent: these 2-aminoimidazole congeners lack the sustained MAPK phosphotransferase property unique to Naamidine A.

Key Differentiators vs. Analogs


EGFR Pathway Selectivity vs. Insulin-Mediated Growth

Naamidine A demonstrates a 21-fold selectivity for inhibiting EGF-mediated cellular proliferation over insulin-mediated proliferation, a differential not reported for most 2-aminoimidazole congeners. In EGFR-transfected NIH3T3 cells, Naamidine A inhibited EGF-dependent growth with an IC50 of 11.3 μM, whereas inhibition of insulin-dependent growth required a substantially higher concentration (IC50 = 242 μM) [1]. The US patent specification further quantifies this as approximately a 22-fold difference in selectivity measured by tritiated thymidine incorporation [2]. This functional selectivity is a direct consequence of Naamidine A's unique interaction with the EGFR signaling cascade, distinct from the promiscuous cytotoxicity observed with other 2-aminoimidazole alkaloids such as isonaamine C [3].

EGF vs insulin selectivity
Head-to-head
21-fold selectivity for EGF-mediated over insulin-mediated mitogenesis
Supports EGFR pathway-specific research fit
NIH3T3-EGFR cells; IC50 EGF = 11.3 μM, insulin = 242 μM
EGFR selectivity mitogenesis inhibition NIH3T3 cells

In Vivo Antitumor Efficacy in A431 Xenograft Model

Naamidine A exhibits robust in vivo antitumor activity in the A431 epidermoid carcinoma xenograft model, a standard preclinical test system for EGFR-targeted agents. At the maximal tolerated dose of 25 mg/kg, Naamidine A achieved at least 85% inhibition of tumor growth compared to vehicle-treated controls [1]. A subsequent synthesis paper reported 87.4% tumor growth inhibition under identical dosing conditions [2]. This level of in vivo efficacy distinguishes Naamidine A from many other 2-aminoimidazole natural products for which in vivo data are either absent or significantly less impressive. For comparison, kealiinine B shows only modest antiproliferative activity (IC50 ~10 μM) in breast cancer cell lines with no reported in vivo efficacy [3].

A431 xenograft response
Reported
≥85% tumor growth inhibition at 25 mg/kg (MTD)
Reported in vivo model-response context
A431 epidermoid carcinoma xenograft; athymic nude mice
in vivo antitumor A431 xenograft maximal tolerated dose

Unique ERK1/2 Activation Mechanism

Naamidine A possesses a mechanistically unique property: it stimulates the phosphotransferase activity of extracellular signal-regulated kinases ERK1/2. This phenomenon is explicitly described as 'unique among small molecules to naamidine A' [1]. In contrast, classical EGFR antagonists (e.g., gefitinib, erlotinib) inhibit downstream kinase signaling, and other 2-aminoimidazole alkaloids such as naamine D act via distinct pathways (e.g., iNOS inhibition) without inducing ERK1/2 activation [2]. The sustained increase in MAPK activity triggered by Naamidine A leads to p21 expression, cyclin-dependent kinase inhibition, and activation of caspases 3, 8, and 9, culminating in G1 cell cycle arrest and apoptosis at ~1 μM [3].

ERK1/2 activation
Class-level
Unique stimulation of ERK1/2 phosphotransferase; not shared by other 2-aminoimidazoles or EGFR TKIs
Supports non-canonical pathway-response interpretation
Leads to p21 expression and G1 arrest; data to verify in independent labs
ERK1/2 activation MAPK pathway mechanism of action

Scalable Synthetic Accessibility vs. Natural Isolation

Naamidine A is now accessible via two published total syntheses that offer significant advantages over isolation from natural sources. The 2006 Watson synthesis provides brevity and flexibility for analog preparation [1], while the 2015 Looper synthesis achieves regioselective hydroamination of monoprotected propargylguanidine, delivering a short and scalable route that also enables selective N2-acylation without the problematic diacylation observed in earlier methods [2]. In contrast, isolation yields from Leucetta sponges are inherently limited and variable, constraining research supply. Furthermore, structure-activity relationship studies have revealed that the 4-methoxybenzyl substituent is unnecessary for activity, and replacement of the imidazole core with a thiazole has only minor effects on potency [3], providing a clear path for developing focused analog libraries with improved properties.

Synthetic accessibility
Reported
Two published scalable total syntheses vs variable natural isolation yields
Supports reliable procurement for multi-year research programs
2006 Watson synthesis and 2015 Looper route; key step 86% yield
total synthesis scalable synthesis medicinal chemistry

Target Selectivity vs. Naamidine J

Within the naamidine natural product family, Naamidine A and Naamidine J exhibit divergent biological profiles that dictate distinct research applications. Naamidine A acts as an EGFR antagonist with in vivo antitumor activity in A431 xenografts [1]. Naamidine J, by contrast, functions primarily as a PD-L1 modulator, showing cytotoxicity against K562 cells (IC50 = 11.3 μM) but minimal toxicity toward macrophages and RKO cells (IC50 > 40 μM) [2]. Naamidine J derivatives, such as PD-L1-IN-2 (compound 11c), demonstrate anti-RKO cell activity with an IC50 of 31.7 μM and reduce PD-L1 expression in a dose- and time-dependent manner [3]. This pharmacological divergence means that Naamidine A cannot be substituted with Naamidine J for EGFR-focused studies, nor can Naamidine J replace Naamidine A in tumor immunology experiments.

Naamidine A vs Naamidine J
Head-to-head
Distinct primary targets: EGFR antagonism vs PD-L1 modulation
Target divergence requires compound-specific selection
Naamidine J: K562 IC50 11.3 μM; RKO IC50 > 40 μM
PD-L1 inhibition tumor immunology comparative pharmacology

SAR Insights for Analog Design

Structure-activity relationship studies on Naamidine A analogs have identified key pharmacophoric features that inform rational analog design. The 4-methoxybenzyl substituent of the natural product was shown to be unnecessary for activity, as deletion analogs retain the ability to inhibit mitogenesis in BaF/ERX cells [1]. Additionally, replacement of the imidazole core with a thiazole ring was found to have only a minor effect on potency, suggesting that the heterocyclic scaffold can be modified without abolishing biological function [2]. These findings contrast with many natural products where even minor structural alterations lead to complete loss of activity. The synthetic flexibility afforded by these SAR insights enables the preparation of simplified, more drug-like analogs while preserving the desired EGFR pathway antagonism, a distinct advantage over more rigid natural product scaffolds.

SAR for analog design
Class-level
4-methoxybenzyl deletion retains activity; thiazole core substitution tolerated
May support simplified analog generation and lead optimization
BaF/ERX mitogenesis assay data; qualitative retention reported
structure-activity relationship analog design lead optimization

Recommended Research Applications


In Vivo Efficacy in EGFR-Driven Tumor Models

Naamidine A is validated for in vivo use in the A431 epidermoid carcinoma xenograft model, achieving ≥85% tumor growth inhibition at 25 mg/kg (MTD). This makes it suitable for evaluating EGFR pathway modulation in immunocompromised mouse models of EGFR-overexpressing cancers. The defined in vivo dose and efficacy benchmark provide a reliable starting point for combination studies with other antitumor agents [1].

Non-Classical EGFR Antagonism & ERK1/2 Activation

The unique ability of Naamidine A to stimulate ERK1/2 phosphotransferase activity, rather than inhibit it, offers a tool for investigating paradoxical kinase activation in cancer signaling. Researchers studying the consequences of sustained MAPK pathway activation, p21 induction, and caspase-dependent apoptosis can use Naamidine A as a chemical probe to dissect these pathways [1].

2-Aminoimidazole Lead Optimization

With two published scalable total syntheses and established SAR (4-methoxybenzyl group non-essential; thiazole core tolerated), Naamidine A serves as a validated starting point for analog generation. The regioselective N2-acylation methodology enables systematic exploration of substitution patterns without the problematic diacylation side reactions, facilitating structure-activity relationship studies and lead optimization [1].

Comparative Pharmacology of Naamidine Alkaloids

Naamidine A's EGFR antagonist profile is distinct from Naamidine J's PD-L1 modulatory activity. Direct comparative studies between these congeners can elucidate structure-activity relationships governing target selectivity within the 2-aminoimidazole alkaloid class. Such studies require authentic samples of both compounds to ensure valid comparisons [1].

Application
Selection Property
Validation Focus
EGFR-driven tumor model studies
In vivo model-response context
Tumor growth endpoint review
Non-classical EGFR pathway studies
ERK1/2 activation mechanism review
MAPK pathway-response interpretation
2-Aminoimidazole analog design
Synthetic accessibility review
SAR and scaffold modification endpoints
Naamidine alkaloid comparative studies
Target selectivity profiling
EGFR vs PD-L1 pathway discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naamidine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.